molecular formula C21H24ClN3O B2950762 N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide CAS No. 2034308-43-3

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide

Cat. No. B2950762
CAS RN: 2034308-43-3
M. Wt: 369.89
InChI Key: UGYLCLYKXXDHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as compound 10a and was first synthesized by a research team in 2011. Since then, it has been the subject of numerous studies to explore its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, which is important for reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide can affect dopamine release in the brain. This can lead to changes in behavior and mood. The compound has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide in lab experiments is its high purity and yield. This makes it easier to control the dose and ensure reproducibility of results. However, one limitation is that the compound has not been extensively studied in humans, so its effects in humans are not well understood.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Another area of interest is its potential use as a tool compound for studying the dopamine D3 receptor and its role in addiction and other physiological processes. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide involves several steps. The first step is the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-chlorobenzylamine to produce the final product. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a tool compound for studying the dopamine D3 receptor. This receptor is involved in a variety of physiological processes, including reward and addiction. The compound has also been studied for its potential use in the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-7-5-16(6-8-19)13-23-21(26)25-12-10-20(15-25)24-11-9-17-3-1-2-4-18(17)14-24/h1-8,20H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYLCLYKXXDHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide

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